molecular formula C8H10N2OS B2605030 N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 1343689-26-8

N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide

Cat. No. B2605030
CAS RN: 1343689-26-8
M. Wt: 182.24
InChI Key: RPGOXEVLTXMLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the presence of reactive positions on the ring where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazoles exhibit potent antimicrobial properties. Researchers have explored their use as:

Antitumor and Cytotoxic Activity

Thiazoles have been investigated for their potential in cancer treatment. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxic effects on prostate cancer cells .

Biological Activities

Thiazoles are present in several biologically active compounds:

Antibacterial Activity

Novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles have demonstrated moderate antibacterial activity against Escherichia coli .

Multitargeted Bioactivity

Certain 2,4-disubstituted thiazoles exhibit activity against both bacterial and fungal strains .

Drug Design and Development

Thiazoles serve as parent compounds for various chemical derivatives, including sulfur drugs, biocides, fungicides, and dyes. Their unique structure makes them valuable in drug discovery .

Mechanism of Action

The mechanism of action of thiazole compounds can vary widely depending on the specific compound and its biological target . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may explore new synthesis methods, biological activities, and potential applications of these compounds.

properties

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-2-7(11)9-4-3-8-10-5-6-12-8/h2,5-6H,1,3-4H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGOXEVLTXMLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.